![molecular formula C7Cl3F6N B2359540 2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine CAS No. 1420537-83-2](/img/structure/B2359540.png)
2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine
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Overview
Description
“2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is a chemical compound with the molecular formula C7Cl3F6N . It has a molecular weight of 318.43 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The InChI code for “2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is 1S/C7Cl3F6N/c8-2-1 (6 (11,12)13)3 (9)5 (10)17-4 (2)7 (14,15)16 .Chemical Reactions Analysis
Trifluoromethylpyridines, including “2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine”, are used in the protection of crops from pests . They undergo various chemical reactions to form different derivatives .Physical And Chemical Properties Analysis
“2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is a liquid . Its unique physicochemical properties are derived from the fluorine atom and the pyridine moiety .Scientific Research Applications
Nucleophilic Displacement Reactions
2,3,5-Trichloropyridine, a compound similar to 2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine, is reported to undergo nucleophilic displacement reactions in ionic liquid to afford the corresponding 2-aryloxylpropionate .
Synthesis of 3,5-Dichloro-2-Arylpyridines
This compound may be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids .
3. Key Intermediate for the Synthesis of Fluazifop 2-chloro-5-(trifluoromethyl)pyridine, a compound related to 2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine, is a key intermediate for the synthesis of fluazifop .
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of fluorinated pyridines . For example, treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 1 equivalent of sodium methoxide yielded a compound in good yield .
Development of New Pesticides
Given its structural similarity to key intermediates used in the synthesis of certain pesticides , this compound could potentially be used in the development of new pesticides.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,5-trichloro-4,6-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F6N/c8-2-1(6(11,12)13)3(9)5(10)17-4(2)7(14,15)16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWWGZUWYQHWIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine |
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